molecular formula C16H20N4O2S B2381564 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2195880-64-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Katalognummer: B2381564
CAS-Nummer: 2195880-64-7
Molekulargewicht: 332.42
InChI-Schlüssel: TYNLHANKRSETLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure incorporates a 1,3,4-thiadiazole ring, a heterocyclic system frequently investigated for its diverse biological potential. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. The 1,3,4-thiadiazole motif is a privileged structure in drug design, known to contribute to significant biological activities. While the specific profile of this compound requires empirical determination, analogous structures containing the 1,3,4-thiadiazole nucleus have been explored extensively in scientific literature for their antimicrobial and anticancer properties . The molecular architecture, which combines the thiadiazole system with a piperidine linker and an aromatic methanone group, suggests potential for investigating interactions with various enzymatic targets. Researchers can utilize this compound as a key intermediate or a core scaffold in developing novel bioactive molecules, particularly for screening against infectious diseases and in oncology research . This product is strictly labeled "For Research Use Only" and must not be used for any personal, diagnostic, or therapeutic applications.

Eigenschaften

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)13-5-3-4-12(10-13)15(21)20-8-6-14(7-9-20)22-16-18-17-11-23-16/h3-5,10-11,14H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLHANKRSETLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities attributed to its structural components, particularly the thiadiazole and piperidine moieties. Research indicates that derivatives of thiadiazole often display significant pharmacological properties including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that compounds similar to this one exhibit moderate to high activity against pathogens such as Escherichia coli and Staphylococcus aureus.
    Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Example 1E. coli12 µg/mL
    Example 2S. aureus10 µg/mL
  • Antitumor Activity : The compound has been investigated for its potential antitumor effects. Research involving molecular docking studies suggests that it may interact with targets involved in cancer cell proliferation, making it a candidate for further development in oncology.
  • Anti-inflammatory Effects : Thiadiazole derivatives have also been noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on HepG2 Cells : A study published in a peer-reviewed journal demonstrated that certain thiadiazole derivatives induced apoptosis in HepG2 liver cancer cells through mitochondrial dysfunction and activation of caspase pathways .
  • Antibacterial Screening : Another study screened a series of thiadiazole compounds for antibacterial activity, revealing promising results against multidrug-resistant bacterial strains .

Wirkmechanismus

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins . The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and synthetic attributes of the target compound are compared below with analogous thiadiazole- and heterocycle-containing derivatives from the literature.

Structural Comparison

Key structural features of analogous compounds:

  • Target Compound: Core: Piperidine-thiadiazole hybrid. Substituents: 3-(Dimethylamino)phenyl methanone. Functional Groups: Ether, tertiary amine, ketone.
  • Compounds 13a–13d (): Core: 1,3,4-Thiadiazole fused with pyrazole. Substituents: 4-Nitrophenyl, methyl groups. Functional Groups: Nitro, hydrazono, methyl .
  • Compounds 35a, 35b, 36a, 36b () :

    • Core: Pyridine-triazole or pyrazolone-thiadiazole.
    • Substituents: Aryl (p-tolyl), methyl, phenyl.
    • Functional Groups: Azo, triazole, ketone .

Physicochemical and Spectral Properties

  • Solubility :

    • The target compound’s tertiary amine and ether groups may enhance solubility in polar aprotic solvents (e.g., DMF), similar to pyridine-thiadiazole hybrids .
    • Nitro-substituted derivatives (13a–13d) exhibit lower solubility due to hydrophobic nitro groups .
  • Spectral Data :

    • Target Compound : Expected IR peaks: ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether). ¹H-NMR: δ 2.8–3.2 ppm (piperidine CH₂), δ 3.0 ppm (N(CH₃)₂) .
    • 13a–13d : ¹H-NMR shows aromatic protons at δ 7.5–8.5 ppm (nitrophenyl) and thiadiazole protons at δ 6.8–7.2 ppm .
    • 35a, 35b : Distinct ¹³C-NMR signals for pyridine carbons (δ 145–160 ppm) and triazole carbons (δ 120–130 ppm) .

Stability and Reactivity

  • The target compound’s piperidine-thiadiazole ether linkage may confer hydrolytic stability compared to ester-containing analogs.

Implications of Structural Variations

  • Bioactivity Potential: The 3-(dimethylamino)phenyl group in the target compound could enhance membrane permeability vs. nitro-substituted derivatives (13a–13d), which may prioritize electron-withdrawing effects.
  • Synthetic Complexity : Multi-step routes for pyridine-triazole hybrids (35a, 35b) contrast with the target compound’s simpler coupling strategy .

Biologische Aktivität

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that integrates the structural features of thiadiazole and piperidine. These structural elements are associated with various biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The compound consists of:

  • Thiadiazole ring : Known for its diverse biological properties, including antibacterial and anticancer activities.
  • Piperidine moiety : Commonly used in drug design due to its ability to enhance pharmacological properties.
  • Dimethylamino phenyl group : This functional group can influence the compound's interaction with biological targets.

Antimicrobial Properties

1,3,4-Thiadiazole derivatives have been reported to exhibit significant antimicrobial activity. In studies assessing the antibacterial effects against Staphylococcus epidermidis and Klebsiella pneumoniae , compounds similar to the target molecule demonstrated effective inhibition of bacterial growth . The presence of the thiadiazole ring is crucial for this activity, acting as an enzyme inhibitor or receptor modulator.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

  • A series of thiadiazole derivatives showed significant suppressive activity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers .
  • Specific compounds demonstrated IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent anticancer activity .

The mechanism by which these compounds exert their biological effects often involves:

  • Enzyme inhibition : Compounds interact with specific enzymes crucial for cancer cell proliferation.
  • DNA interaction : Studies using UV-vis spectroscopic methods revealed that certain thiadiazole derivatives can bind to calf thymus DNA, influencing cellular processes related to cancer progression .

Research Findings and Case Studies

StudyFocusFindings
Alam et al. (2011)Anticancer evaluationSignificant activity against A549 and SK-MEL-2 cell lines; IC50 = 4.27 µg/mL
Gür et al. (2020)Antimicrobial propertiesEffective against Gram-positive bacteria; comparable to standard antibiotics
Hosseinzadeh et al. (2013)CytotoxicityEvaluated against PC3 and MCF7; showed promising results with low toxicity in normal cells

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the piperidine-thiadiazole core is constructed via nucleophilic substitution between 1,3,4-thiadiazol-2-ol derivatives and a halogenated piperidine precursor under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Subsequent coupling with a 3-(dimethylamino)benzoyl chloride via amidation or ketone formation is performed, often using triethylamine as a base. Reaction monitoring via TLC and intermediate purification via column chromatography are critical .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT) is used to confirm connectivity and stereochemistry, particularly for the piperidine and thiadiazole moieties. IR spectroscopy identifies functional groups like C=O and N–H bonds. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. For quantifying impurities, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Methodological Answer : Yield optimization requires systematic parameter screening:

  • Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, which improve regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during thiadiazole ring formation.
  • Workflow : Parallel microscale reactions with DOE (Design of Experiments) principles can identify optimal conditions efficiently .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences or incubation times). To address this:

  • Standardization : Use validated cell lines (e.g., HEK293 or HepG2) with consistent ATP-based viability assays.
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility.
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases or GPCRs) to corroborate experimental data .

Q. How do structural modifications to the thiadiazole or piperidine moieties affect bioactivity?

  • Methodological Answer : SAR studies reveal that:

  • Thiadiazole Modifications : Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance metabolic stability but may reduce solubility.
  • Piperidine Substitutions : N-Methylation of the piperidine ring improves blood-brain barrier penetration, while bulkier groups (e.g., benzyl) increase target selectivity.
  • 3-(Dimethylamino)phenyl : Fluorination at the 4-position of the phenyl ring can enhance binding affinity to serotonin receptors .

Q. What computational methods are employed to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess membrane permeability and stability of the compound in aqueous and lipid environments.
  • QSAR Models : Train models using datasets of analogous thiadiazole-piperidine derivatives to predict toxicity profiles .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound’s kinase inhibition potential?

  • Methodological Answer :

  • Kinase Panel Screening : Use a broad-spectrum kinase panel (e.g., KinomeScan) at 1 µM concentration to identify primary targets.
  • ATP-Competitive Assays : Perform radiometric assays (³³P-ATP) to determine inhibition mechanisms.
  • Negative Controls : Include staurosporine as a positive control and DMSO vehicle controls.
  • Data Normalization : Express inhibition as % activity relative to controls, with statistical significance assessed via ANOVA .

Q. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Pitfalls : Signal splitting due to piperidine ring puckering or thiadiazole tautomerism.
  • Solutions : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals. For dynamic systems, variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" conformational exchange .

Methodological Contradictions

Q. Why do reported synthetic yields vary significantly across studies, and how can this be addressed?

  • Methodological Answer : Variations arise from differences in precursor purity, solvent drying, or catalyst loading. To standardize:

  • Precursor Quality : Use commercially sourced reagents with ≥95% purity (HPLC-grade).
  • Reaction Monitoring : Real-time FTIR or inline NMR can detect intermediate degradation.
  • Yield Reporting : Disclose isolated yields and provide full experimental details (e.g., exact equivalents, reaction time) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.